molecular formula C10H13NO2 B1267345 Ethyl cyano(cyclopentylidene)acetate CAS No. 5407-83-0

Ethyl cyano(cyclopentylidene)acetate

Cat. No. B1267345
CAS RN: 5407-83-0
M. Wt: 179.22 g/mol
InChI Key: QBQXZJJXLYXGGR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives of ethyl cyano(cyclopentylidene)acetate involves the reaction of 2-chloropyridine-3,4-dicarbonitriles with ethyl cyanoacetate, leading to compounds that exhibit solid-state fluorescence and solution-phase emission properties depending on the solvent (Chunikhin & Ershov, 2021).

Molecular Structure Analysis

The crystal structure analysis of ethyl cyano(cyclopentylidene)acetate derivatives reveals configurations such as twist-boat conformations in six-membered rings, indicating the absence of significant intermolecular interactions within the crystal lattice (Boukhedena et al., 2018).

Chemical Reactions and Properties

Ethyl cyano(cyclopentylidene)acetate undergoes various chemical reactions, including cyclization processes that lead to the formation of complex molecular structures. These reactions demonstrate the compound's reactivity and its potential as a building block in synthetic organic chemistry (Wilamowski et al., 1995).

Physical Properties Analysis

The physical properties of ethyl cyano(cyclopentylidene)acetate derivatives, such as fluorescence emission spectra, are influenced by the solvent environment. These properties are crucial for applications in materials science, particularly in the development of fluorescent materials (Chunikhin & Ershov, 2021).

Chemical Properties Analysis

Ethyl cyano(cyclopentylidene)acetate and its derivatives exhibit a range of chemical behaviors, including the ability to participate in racemization-free synthesis processes. These chemical properties highlight the compound's potential in creating structurally diverse and stereochemically complex molecules (Thalluri et al., 2014).

Scientific Research Applications

Application 1: Synthesis of Coumarin-3-carboxylate Ester

  • Summary of the Application : The condensation of ethyl cyanoacetate and salicylaldehyde can produce either coumarin-3-carboxylate ester or 3-cyancoumarin as the final product . This reaction has significant attention in the fields of synthetic, organic, and pharmaceutical chemistry due to their versatile applications in areas including food additives, cosmetics, optical devices, dyes, and drug candidates .
  • Methods of Application or Experimental Procedures : The condensation is accomplished through a cascade process, including the Knoevenagel procedure followed by selective cyclization of the phenolic hydroxyl group to the cyano or ester carbonyl group within the intermediate . An efficient and facile approach was developed for the preparation of coumarin-3-carboxylate ester as a major product from the reaction of ethyl cyanoacetate with salicylaldehyde .
  • Results or Outcomes : The product distribution correlates well with the acid–base properties of the catalyst and the ability of the catalyst for forming complex by hydrogen bonds .

Application 2: Synthesis of Highly Substituted Tetrahydroquinolines

  • Summary of the Application : Ethyl cyanoacetate is used in the synthesis of highly substituted tetrahydroquinolines . This method saves time during the workup procedure and purification of intermediates and yields minimal reagent waste .
  • Methods of Application or Experimental Procedures : The synthesis involves the use of 2-alkenyl substituted aniline, aromatic aldehydes, and ethyl cyanoacetate .
  • Results or Outcomes : The method is described as a simple one-pot economical preparation that saves time during the workup procedure and purification of intermediates, and yields minimal reagent waste .

Safety And Hazards

Ethyl cyanoacetate, a compound similar to Ethyl cyano(cyclopentylidene)acetate, is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

There is ongoing research into the different cyclization mechanisms of ethyl cyanoacetate and salicylaldehyde, which could provide insights into the future directions of research involving Ethyl cyano(cyclopentylidene)acetate .

Relevant Papers A paper titled “Synthesis of highly substituted tetrahydroquinolines using ethyl cyanoacetate via aza-Michael–Michael addition” discusses the preparation of highly substituted tetrahydroquinolines using 2-alkenyl substituted aniline, aromatic aldehydes, and ethyl cyanoacetate . Another paper titled “Study insights into the different cyclization mechanisms of ethyl cyanoacetate and salicylaldehyde” investigates why and when the reaction of ethyl cyanoacetate and salicylaldehyde would provide coumarin-3-carboxylate ester or 3-cyancoumarin as the major product .

properties

IUPAC Name

ethyl 2-cyano-2-cyclopentylideneacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-2-13-10(12)9(7-11)8-5-3-4-6-8/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBQXZJJXLYXGGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C1CCCC1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70278936
Record name Ethyl cyano(cyclopentylidene)acetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl cyano(cyclopentylidene)acetate

CAS RN

5407-83-0
Record name 5407-83-0
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Record name Ethyl cyano(cyclopentylidene)acetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETHYL 2-CYANO-2-CYCLOPENTYLIDENEACETATE
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Synthesis routes and methods I

Procedure details

To an ambient solution of hexamethyldisilazane (17.7 mL, 84.0 mmol) m acetic acid (56 mL) was added sequentially cyclopentanone (5.0 mL, 56.3 mmol) and ethyl 2-cyanoacetate (12.0 mL, 113 mmol). The solution was heated to 70° C. for 15 hours. The reaction was cooled to room temperature and diluted with water (100 mL) and ethyl acetate (100 mL). The layers were separated, and the aqueous was extracted with additional ethyl acetate (2×100 mL). The combined organics were dried with anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The residue was purified by chromatography on SiO2 gel, eluting with 100% hexane to 5% ethyl acetate in hexane, to give the title product as a white, solid. MS (ESI) m/z 180 [M+H]+.
Quantity
17.7 mL
Type
reactant
Reaction Step One
Quantity
56 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To an ambient solution of hexamethyldisilazane (17.7 mL, 84.0 mmol) in acetic acid (56 mL) was added sequentially cyclopentanone (5.0 mL, 56.3 mmol) and ethyl 2-cyanoacetate (12.0 mL, 113 mmol). The solution was heated to 70° C. for 15 hours. The reaction was cooled to room temperature and diluted with water (100 mL) and ethyl acetate (100 mL). The layers were separated, and the aqueous was extracted with additional ethyl acetate (2×100 mL). The combined organics were dried with anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The residue was purified by chromatography on SiO2 gel, eluting with 100% hexane to 5% ethyl acetate in hexane, to give the title product as a white, solid. MS (ESI) m/z 180 [M+H]+.
Quantity
17.7 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
56 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

The sub-title compound was prepared in a 69% yield analogously to the method described in Organic Synthesis, 39, 25 (1959) from cyclopentanone and ethyl cyanoacetate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
69%

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